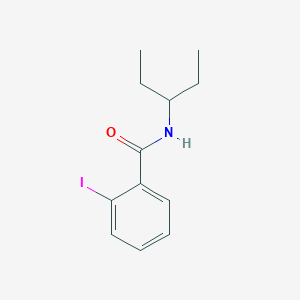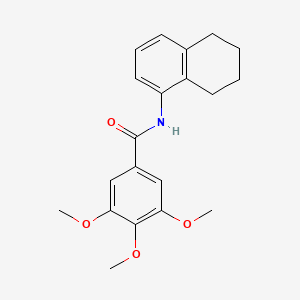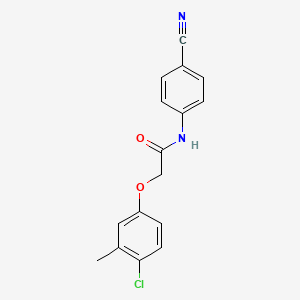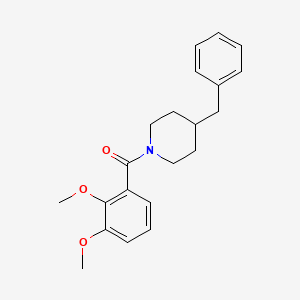
N-(4-cyanophenyl)-3-cyclopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-3-cyclopentylpropanamide, also known as CPP-109, is a compound that has been extensively studied for its potential use in treating addiction and other neurological disorders. This compound belongs to the class of drugs known as GABA analogs, which act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. In
Wirkmechanismus
N-(4-cyanophenyl)-3-cyclopentylpropanamide acts as a GABA analog, which means that it binds to and activates GABA receptors in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its activation leads to a decrease in neuronal activity. By activating GABA receptors, N-(4-cyanophenyl)-3-cyclopentylpropanamide reduces the activity of the brain's reward system, which is thought to be involved in addiction.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-3-cyclopentylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to reducing cocaine self-administration and reinstatement of cocaine-seeking behavior, N-(4-cyanophenyl)-3-cyclopentylpropanamide has been shown to reduce alcohol consumption in rats. Furthermore, N-(4-cyanophenyl)-3-cyclopentylpropanamide has been shown to have anxiolytic effects in rats, which suggests that it may be useful in treating anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-cyanophenyl)-3-cyclopentylpropanamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Furthermore, N-(4-cyanophenyl)-3-cyclopentylpropanamide has been shown to be effective in reducing addiction-related behaviors in preclinical studies. However, one limitation of using N-(4-cyanophenyl)-3-cyclopentylpropanamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-cyanophenyl)-3-cyclopentylpropanamide. One area of interest is the potential use of N-(4-cyanophenyl)-3-cyclopentylpropanamide in treating other addictions, such as opioid addiction. Another area of interest is the development of more selective GABA analogs that target specific GABA receptor subtypes. Finally, there is interest in exploring the potential use of N-(4-cyanophenyl)-3-cyclopentylpropanamide in combination with other drugs or behavioral therapies to enhance its effectiveness in treating addiction.
Synthesemethoden
N-(4-cyanophenyl)-3-cyclopentylpropanamide can be synthesized using a variety of methods, but the most common method involves the reaction of 4-cyanobenzoyl chloride with cyclopentylmagnesium bromide, followed by reaction with N,N-dimethylpropylamine. This method yields N-(4-cyanophenyl)-3-cyclopentylpropanamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-3-cyclopentylpropanamide has been extensively studied for its potential use in treating addiction, particularly cocaine addiction. In preclinical studies, N-(4-cyanophenyl)-3-cyclopentylpropanamide has been shown to reduce cocaine self-administration and reinstatement of cocaine-seeking behavior in rats. Furthermore, N-(4-cyanophenyl)-3-cyclopentylpropanamide has been shown to have a long-lasting effect on reducing cocaine-seeking behavior, which suggests that it may be useful in treating addiction in humans.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-13-5-8-14(9-6-13)17-15(18)10-7-12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYPUASDNFYFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-3-cyclopentylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5859093.png)




![5-[(4-chlorobenzoyl)amino]-4-cyano-N-cyclohexyl-N-ethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B5859140.png)
![2-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5859141.png)

![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5859165.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)



![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)